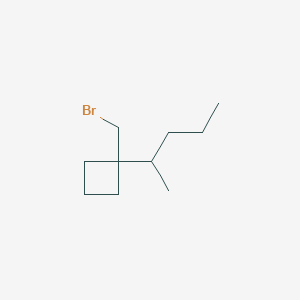

1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19Br |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

1-(bromomethyl)-1-pentan-2-ylcyclobutane |

InChI |

InChI=1S/C10H19Br/c1-3-5-9(2)10(8-11)6-4-7-10/h9H,3-8H2,1-2H3 |

InChI Key |

QSUWXFHROMRFOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1(CCC1)CBr |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 1 Bromomethyl 1 Pentan 2 Yl Cyclobutane

Retrosynthetic Analysis for the Cyclobutane (B1203170) Core

A retrosynthetic analysis of 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane suggests several potential disconnections. The most straightforward approach involves the disconnection of the C-Br bond, leading back to the corresponding alcohol, 1-(hydroxymethyl)-1-(pentan-2-yl)cyclobutane. This precursor simplifies the synthesis to the formation of a disubstituted cyclobutane with a hydroxymethyl and a pentan-2-yl group at the same carbon atom.

Further disconnection of the cyclobutane ring itself can be envisioned through several pathways, primarily revolving around [2+2] cycloaddition reactions. This would involve the reaction of a suitable alkene and a ketene (B1206846) or a ketene equivalent. An alternative retrosynthetic strategy could involve the rearrangement of a different ring system, such as the contraction of a cyclopentane (B165970) derivative or the expansion of a cyclopropane (B1198618) derivative.

Exploration of Cyclobutane Ring-Forming Reactions

The construction of the cyclobutane ring is the cornerstone of the synthesis of this compound. Several methodologies can be employed for this purpose.

[2+2] Cycloaddition Strategies for Cyclobutane Construction

[2+2] cycloaddition reactions are among the most powerful and widely used methods for the synthesis of cyclobutane rings. nih.govacs.org These reactions involve the combination of two two-carbon units to form the four-membered ring. For the synthesis of the target molecule, a potential strategy would involve the cycloaddition of an alkene bearing the pentan-2-yl group with a suitable ketene or allene.

For instance, the reaction of 3-methyl-1-pentene (B165626) with a ketene acetal, followed by hydrolysis and reduction, could lead to a cyclobutanone (B123998) intermediate. Subsequent functional group manipulations would be required to introduce the methyl and hydroxymethyl groups. The stereoselectivity of such cycloadditions can often be controlled by the choice of catalysts and reaction conditions. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Terminal Alkene | Allenoate | Lewis Acid | 1,3-Substituted Cyclobutane | nih.govacs.org |

| Alkene | Dichloroketene | Thermal/Lewis Acid | Dichlorocyclobutanone | nih.govacs.org |

| Acyclic Enone | Acyclic Enone | Ru(II) photocatalyst, visible light | Tri- or Tetrasubstituted Cyclobutane | organic-chemistry.org |

Ring Contraction or Expansion Methodologies

Alternative approaches to the cyclobutane core involve the rearrangement of other ring systems. Ring contraction of a suitably substituted cyclopentane derivative, for example, through a Wolff rearrangement of a diazoketone, can yield a cyclobutane carboxylic acid derivative. ntu.ac.uk This acid could then be converted to the desired hydroxymethyl group.

Conversely, ring expansion of a cyclopropylmethyl system can also lead to a cyclobutane ring. For instance, the solvolysis of a cyclopropylmethyl halide can proceed through a cyclobutyl cation, which can be trapped to form the four-membered ring. google.com

| Starting Material | Rearrangement Type | Key Intermediate | Product | Reference |

| Pyrrolidine | Nitrogen Extrusion | 1,4-Biradical | Substituted Cyclobutane | ntu.ac.uk |

| Cyclopentanone derivative | Wolff Rearrangement | Diazoketone | Cyclobutane carboxylate | ntu.ac.uk |

| Cyclopropylmethanol | Acid-catalyzed rearrangement | Cyclobutyl cation | Bromomethylcyclobutane | google.com |

Radical Cyclization Approaches to the Cyclobutane Ring

Radical cyclization reactions offer another avenue for the construction of the cyclobutane ring. ntu.ac.uk An intramolecular 4-exo-trig cyclization of a δ-haloalkene could be a viable strategy. The precursor for such a cyclization would need to be carefully designed to incorporate the pentan-2-yl group and a suitable radical precursor. While less common for the formation of simple cyclobutanes compared to five- and six-membered rings, this approach can be effective under specific conditions. ntu.ac.uk

Introduction of the Bromomethyl Moiety

Once the 1-(hydroxymethyl)-1-(pentan-2-yl)cyclobutane precursor is synthesized, the final step is the introduction of the bromine atom.

Strategies for Bromination of Primary Aliphatic Positions

The conversion of a primary alcohol to a primary alkyl bromide is a fundamental transformation in organic synthesis. Several reagents are available for this purpose, each with its own advantages and limitations.

A common and effective method involves the use of phosphorus tribromide (PBr₃). This reagent typically provides the desired bromide in good yield with minimal side reactions for primary alcohols. Another widely used method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). google.com This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.

For larger-scale syntheses, the use of hydrobromic acid (HBr) can be a cost-effective option, although it may require harsher reaction conditions. google.com Another approach involves the reaction of the alcohol with a triarylphosphite and bromine in a polar aprotic solvent. google.com

| Reagent | Conditions | Advantages | Disadvantages | Reference |

| PBr₃ | Neat or in a non-polar solvent | High yield, readily available | Corrosive, generates phosphorous acid byproduct | |

| PPh₃, CBr₄/NBS | Mild, neutral conditions | High functional group tolerance | Stoichiometric phosphine (B1218219) oxide byproduct | google.com |

| HBr | Aqueous or in acetic acid | Inexpensive | Can be acidic and require high temperatures | google.com |

| Triarylphosphite, Br₂ | Polar aprotic solvent, low temperature | High purity product | Requires careful temperature control | google.com |

Stereochemical Considerations in Bromomethyl Group Introduction

The introduction of the bromomethyl group at the C1 position of a 1-(pentan-2-yl)cyclobutane precursor is a critical step that establishes the final stereochemistry of the target molecule. Since the pentan-2-yl group is chiral, the precursor, 1-methyl-1-(pentan-2-yl)cyclobutane, would exist as a pair of diastereomers. The subsequent bromination of the methyl group must be considered in the context of this pre-existing stereochemistry.

A common method for such a transformation is radical bromination. evitachem.com This typically involves reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions. evitachem.comevitachem.com The reaction proceeds through a radical intermediate. Given that the radical center would be adjacent to a stereogenic center (the C1 of the cyclobutane and the C2 of the pentyl group), the potential for diastereoselectivity arises. However, radical reactions on unactivated C-H bonds often exhibit low diastereoselectivity due to the planar or rapidly inverting nature of the radical intermediate. The approach of the bromine radical to the intermediate could be influenced by the steric hindrance imposed by the cyclobutane ring and the pentan-2-yl group, potentially leading to a modest preference for one diastereomer over the other.

Incorporation of the Pentan-2-yl Substituent

The introduction of the chiral pentan-2-yl group is a key strategic decision in the synthesis of this compound. The timing and method of its incorporation will significantly impact the stereochemical outcome of the final product.

To achieve a stereochemically defined product, a stereoselective method for introducing the pentan-2-yl group is essential. One approach is to start with a chiral, enantiomerically pure pentan-2-yl Grignard reagent or organolithium reagent and add it to a cyclobutanone precursor. This nucleophilic addition would generate a tertiary alcohol, which could then be further elaborated. The facial selectivity of the addition to the cyclobutanone would be crucial for controlling the relative stereochemistry between the newly formed stereocenter and the chiral center of the pentan-2-yl group. The use of chiral auxiliaries or catalysts could enhance the diastereoselectivity of this step.

Another strategy involves the use of enantiomerically pure starting materials derived from the chiral pool. For example, a chiral pentan-2-yl derivative could be used as a building block in a [2+2] cycloaddition reaction to form the cyclobutane ring with the desired stereochemistry already embedded. mdpi.com

The assembly of this compound can be approached through either a sequential or a convergent strategy.

Optimization of Synthetic Pathways

The development of an efficient synthesis for this compound requires careful optimization of the reaction conditions for key steps to maximize yield and minimize the formation of side products.

For the radical bromination step, a screening of various parameters would be necessary to achieve optimal results. This would include the choice of brominating agent (NBS vs. Br₂), the radical initiator (AIBN vs. benzoyl peroxide), the solvent, the reaction temperature, and the concentration of reactants. The table below illustrates a hypothetical screening process for the bromination of 1-methyl-1-(pentan-2-yl)cyclobutane.

Table 1: Hypothetical Screening of Radical Bromination Conditions

| Entry | Brominating Agent | Initiator | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NBS | AIBN | CCl₄ | 80 | 65 |

| 2 | NBS | Benzoyl Peroxide | CCl₄ | 80 | 70 |

| 3 | Br₂ | AIBN | CCl₄ | 80 | 55 |

| 4 | NBS | AIBN | Benzene | 80 | 60 |

| 5 | NBS | AIBN | CCl₄ | 60 | 50 |

Similarly, for the introduction of the pentan-2-yl group via a Grignard reaction, screening of the reaction temperature, solvent, and the nature of the magnesium salt could significantly impact the diastereoselectivity and yield.

During radical bromination, over-bromination to form a dibromomethyl group or bromination at other positions on the cyclobutane or pentan-2-yl group are possible side reactions. Careful control of the stoichiometry of the brominating agent and the reaction time can help to minimize these unwanted products.

In the case of the Grignard addition to cyclobutanone, enolization of the ketone can be a competing side reaction, leading to a reduction in the yield of the desired tertiary alcohol. Using a more reactive organometallic reagent, such as an organolithium, or employing low temperatures can help to favor the addition reaction over enolization.

Purification of the intermediates and the final product is also a critical aspect of yield enhancement. Chromatographic techniques would likely be necessary to separate the desired product from any side products and unreacted starting materials.

Stereochemical Aspects and Stereoselective Synthesis of 1 Bromomethyl 1 Pentan 2 Yl Cyclobutane

Analysis of Potential Stereoisomers (Enantiomers and Diastereomers)

The molecular structure of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane contains two stereogenic centers, which gives rise to the possibility of multiple stereoisomers. The first stereocenter is the quaternary carbon atom of the cyclobutane (B1203170) ring at position 1, which is bonded to four different substituents: a bromomethyl group, a pentan-2-yl group, and two different methylene (B1212753) groups within the cyclobutane ring. The second stereocenter is located at the second position of the pentan-2-yl group.

The presence of two stereocenters means that the compound can exist as a maximum of 2n stereoisomers, where n is the number of stereocenters. In this case, with n=2, there are four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not enantiomers is that of diastereomers.

The four possible stereoisomers are:

(1R, 2'R)-1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane

(1S, 2'S)-1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane

(1R, 2'S)-1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane

(1S, 2'R)-1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane

The pair (1R, 2'R) and (1S, 2'S) are enantiomers of each other, as are the (1R, 2'S) and (1S, 2'R) pair. The relationship between, for example, the (1R, 2'R) and (1R, 2'S) isomers is diastereomeric. Diastereomers have different physical properties and can be separated by conventional techniques such as chromatography or crystallization.

Table 1: Potential Stereoisomers of this compound

| Stereoisomer Configuration | Relationship to (1R, 2'R) |

|---|---|

| (1R, 2'R) | - |

| (1S, 2'S) | Enantiomer |

| (1R, 2'S) | Diastereomer |

| (1S, 2'R) | Diastereomer |

Strategies for Enantioselective Synthesis

The synthesis of enantioenriched cyclobutanes is a significant challenge in organic synthesis. nih.govresearchgate.net Several strategies can be envisioned for the enantioselective synthesis of this compound, aiming to control the stereochemistry at both chiral centers.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of the target molecule, a chiral auxiliary could be attached to a precursor of the cyclobutane ring or the pentan-2-yl side chain. For instance, a chiral oxazolidinone could be used to direct the stereoselective alkylation of a cyclobutanecarboxylic acid derivative. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed to yield the enantioenriched product. The choice of auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity. wikipedia.org

Asymmetric Catalysis in Cyclobutane Formation

Asymmetric catalysis offers a powerful and atom-economical approach to chiral cyclobutanes. sci-hub.senih.gov A potential strategy would involve a catalytic enantioselective [2+2] cycloaddition to form the cyclobutane ring. chemistryviews.org While direct [2+2] cycloadditions to form tetrasubstituted cyclobutanes are challenging, functionalized cyclobutene (B1205218) precursors could be employed. researchgate.net For example, a rhodium-catalyzed asymmetric addition to a cyclobutene could establish the stereocenter on the ring. nih.gov Subsequent functionalization would then lead to the target molecule. Another approach could involve the enantioselective functionalization of a pre-existing cyclobutane ring, for example, through a catalyst-controlled C-H functionalization. nih.gov

Chiral Pool Synthesis Utilizing Pentan-2-yl Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiopure natural products that can be used as starting materials in synthesis. wikipedia.orgnih.gov Since one of the stereocenters of the target molecule is within the pentan-2-yl group, enantiopure pentan-2-ol, which is commercially available in both (R) and (S) forms, could serve as a chiral starting material.

A synthetic route could involve the coupling of a derivative of enantiopure pentan-2-ol with a suitable cyclobutane precursor. This strategy would secure the stereochemistry at the pentan-2-yl moiety from the outset. The main challenge would then be the diastereoselective formation of the quaternary stereocenter on the cyclobutane ring relative to the existing chiral center.

Diastereoselective Control in Functional Group Manipulations

Once an enantioenriched precursor is obtained, subsequent functional group manipulations must be performed with careful control of diastereoselectivity to avoid epimerization or the formation of unwanted diastereomers. For instance, if the synthesis involves the reduction of a carbonyl group on the cyclobutane ring to an alcohol, which is later converted to the bromomethyl group, the choice of reducing agent can significantly influence the diastereomeric ratio of the resulting alcohol.

Substrate-controlled diastereoselection, where the existing stereocenter directs the approach of the reagent, is a key principle. The steric and electronic properties of the substrate and the reagent, as well as the reaction conditions, all play a critical role in determining the stereochemical outcome. nih.govnih.gov For multi-substituted cyclobutanes, achieving high diastereoselectivity can be challenging due to the complex steric environment of the four-membered ring. nih.gov

Resolution Methodologies for Stereoisomers (Focus on Research Methodologies, Not Specific Data)

When a synthesis results in a mixture of stereoisomers, resolution techniques can be employed to separate them. wikipedia.org For the separation of the enantiomeric pairs of this compound, several research methodologies could be explored.

One common method is the formation of diastereomeric derivatives. wikipedia.org The racemic mixture can be reacted with a chiral resolving agent, such as a chiral acid or base, to form a mixture of diastereomers. These diastereomers can then be separated by physical methods like crystallization or chromatography. acs.org After separation, the chiral resolving agent is cleaved to yield the pure enantiomers.

Chiral chromatography is another powerful technique for the separation of enantiomers. wikipedia.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Various types of CSPs are available, and the selection would depend on the specific properties of the enantiomers to be separated.

Enzymatic resolution is a highly selective method that utilizes enzymes to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated. This method is often lauded for its high efficiency and mild reaction conditions.

Reactivity and Mechanistic Investigations of 1 Bromomethyl 1 Pentan 2 Yl Cyclobutane

Reactions Involving the Bromomethyl Group

The bromomethyl group is the primary site for many of the characteristic reactions of 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane. However, the significant steric hindrance imposed by the adjacent quaternary carbon, substituted with a pentan-2-yl and a cyclobutane (B1203170) ring, profoundly influences the rates and mechanisms of these reactions.

Nucleophilic Substitution Pathways (SN1, SN2, SN2')

Nucleophilic substitution reactions at the primary carbon of the bromomethyl group are severely retarded due to steric hindrance.

SN2 Pathway: The bimolecular nucleophilic substitution (SN2) mechanism requires a backside attack by the nucleophile on the carbon bearing the leaving group. In this compound, this trajectory is effectively blocked by the bulky pentan-2-yl group and the cyclobutane ring. Consequently, SN2 reactions are extremely slow for this substrate. Studies on analogous neopentyl systems have shown reaction rates that are orders of magnitude slower than those for less hindered primary alkyl halides. masterorganicchemistry.comlibretexts.orgacs.org For instance, neopentyl bromide reacts approximately 10^5 times slower than ethyl bromide in SN2 reactions. acs.org

SN1 Pathway: A unimolecular nucleophilic substitution (SN1) mechanism is also unlikely. This pathway would necessitate the formation of a primary carbocation upon departure of the bromide ion. Primary carbocations are highly unstable and their formation is energetically unfavorable. youtube.com While rearrangement of the initial primary carbocation to a more stable tertiary carbocation is possible, the initial energy barrier to form the primary carbocation remains a significant kinetic impediment. youtube.com

SN2' Pathway: An alternative pathway, the SN2' reaction, involves the nucleophile attacking an adjacent carbon of a double bond, leading to a concerted rearrangement. However, in the absence of a suitably positioned double bond in the initial structure of this compound, this pathway is not directly applicable.

Table 1: Predicted Relative Rates of Nucleophilic Substitution for this compound Compared to Other Alkyl Bromides.

| Substrate | Relative Rate (Illustrative) | Primary Mechanism | Key Factors |

| Methyl Bromide | 1,000,000 | SN2 | Minimal steric hindrance |

| Ethyl Bromide | 30,000 | SN2 | Minor steric hindrance |

| Isopropyl Bromide | 1 | SN2/SN1 | Increased steric hindrance, secondary carbocation possible |

| tert-Butyl Bromide | ~0 (SN2); High (SN1) | SN1 | Sterically hindered for SN2; stable tertiary carbocation |

| Neopentyl Bromide | <<1 | Very slow SN2/SN1 | Severe steric hindrance for SN2; unstable primary carbocation for SN1 |

| This compound | <<1 | Very slow SN2/SN1 | Severe steric hindrance; unstable primary carbocation |

Note: The relative rates are illustrative and based on established principles of steric hindrance in nucleophilic substitution reactions.

Elimination Reactions (E1, E2) Leading to Exocyclic Alkenes

Elimination reactions provide a more viable pathway for the reaction of this compound, particularly with strong, sterically hindered bases.

E2 Pathway: The bimolecular elimination (E2) reaction involves the concerted removal of a proton by a base and the departure of the leaving group. For this compound, the β-hydrogens are located on the cyclobutane ring. The use of a strong, bulky base, such as potassium tert-butoxide, would favor the E2 mechanism. msu.edulibretexts.org The steric hindrance that disfavors the SN2 reaction can promote the E2 pathway as the base can abstract a more accessible proton on the ring periphery. msu.edu This would lead to the formation of an exocyclic alkene, 1-(pentan-2-yl)-1-(methylidene)cyclobutane. The stereochemistry of the E2 reaction typically requires an anti-periplanar arrangement of the proton and the leaving group, which can be achieved through conformational flexibility of the cyclobutane ring. libretexts.orgyoutube.com

E1 Pathway: The unimolecular elimination (E1) pathway is less likely for the same reason the SN1 pathway is disfavored: it requires the formation of an unstable primary carbocation.

Table 2: Expected Products from Elimination Reactions of this compound.

| Reaction Pathway | Reagents | Major Product | Mechanism Notes |

| E2 | Strong, bulky base (e.g., KOtBu) | 1-(pentan-2-yl)-1-(methylidene)cyclobutane | Concerted, favored by steric hindrance at the α-carbon. |

| E1 | Weak base, protic solvent | Minor or no reaction | Disfavored due to unstable primary carbocation intermediate. |

Radical Reactions and Their Mechanisms

Given the challenges of ionic pathways, radical reactions offer a plausible alternative for the transformation of this compound. Homolytic cleavage of the carbon-bromine bond can be initiated by radical initiators (e.g., AIBN) or photochemically. This generates a primary cyclobutylcarbinyl radical.

This radical intermediate can then participate in a variety of reactions, such as abstraction of a hydrogen atom from a suitable donor to form 1-methyl-1-(pentan-2-yl)cyclobutane, or addition to an alkene. The stability and subsequent reactions of this radical are central to this reaction pathway.

Reactivity of the Cyclobutane Ring System

The inherent strain in the cyclobutane ring, arising from non-ideal bond angles and torsional strain, makes it susceptible to reactions that lead to a more stable, less strained system.

Ring-Opening Reactions and Associated Mechanisms

The presence of the bromomethyl group can facilitate ring-opening reactions, particularly through radical pathways. The formation of the cyclobutylcarbinyl radical can be followed by a β-scission event, which involves the cleavage of a carbon-carbon bond within the cyclobutane ring. This process is driven by the release of ring strain. The regioselectivity of the ring-opening is influenced by the stability of the resulting open-chain radical. acs.org Cleavage of the bond between the quaternary carbon and a methylene (B1212753) carbon of the ring would lead to a more substituted and thus more stable radical.

Rearrangement Reactions Involving Cyclobutane Fragmentation or Expansion

The cyclobutylcarbinyl radical intermediate can also undergo rearrangement. One possibility is a ring expansion to a cyclopentyl radical. This rearrangement is thermodynamically favorable due to the decrease in ring strain when converting a four-membered ring to a five-membered ring. acs.org The mechanism involves the initial radical adding to one of the internal C-C bonds of the cyclobutane ring, followed by cleavage of another C-C bond to form the larger ring. The specific pathway and products of such rearrangements are often dependent on the substitution pattern and reaction conditions.

Table 3: Summary of Potential Reaction Pathways for this compound.

| Reaction Type | Key Intermediate(s) | Driving Force(s) | Potential Product(s) |

| Nucleophilic Substitution (SN2) | Sterically hindered transition state | - | Very slow or no reaction |

| Nucleophilic Substitution (SN1) | Unstable primary carbocation | - | Very slow or no reaction; potential for rearrangement |

| Elimination (E2) | Anti-periplanar transition state | Formation of a stable alkene | 1-(pentan-2-yl)-1-(methylidene)cyclobutane |

| Radical Substitution | Cyclobutylcarbinyl radical | Formation of a stable C-H bond | 1-methyl-1-(pentan-2-yl)cyclobutane |

| Radical Ring-Opening | Cyclobutylcarbinyl radical, open-chain radical | Release of ring strain | Linear alkenes |

| Radical Rearrangement | Cyclobutylcarbinyl radical, cyclopentyl radical | Formation of a more stable ring system | Substituted cyclopentane (B165970) derivatives |

Intramolecular Cyclization Reactions

The structure of this compound, featuring a reactive bromomethyl group and a flexible pentan-2-yl chain, presents the potential for intramolecular cyclization under suitable conditions. Such reactions are typically promoted by the formation of a reactive intermediate, such as a carbocation or a radical at the bromomethyl carbon, which can then be attacked by a nucleophilic center within the pentan-2-yl group.

One plausible pathway involves the formation of a carbocation at the methylene carbon bearing the bromine atom, particularly under solvolytic conditions or in the presence of a Lewis acid. This primary carbocation could then be intercepted by one of the carbons of the pentan-2-yl chain. The regioselectivity of such a cyclization would be governed by the stability of the resulting ring system and the transition state leading to it. For instance, an attack from the C4 of the pentan-2-yl chain could lead to the formation of a five-membered ring, a spiro[4.4]nonane derivative, which is a thermodynamically favorable process.

Alternatively, under radical-promoting conditions (e.g., using a radical initiator like AIBN and a reducing agent like tributyltin hydride), a radical could be generated at the bromomethyl carbon. This radical could then undergo an intramolecular addition to a C-H bond within the pentan-2-yl group. The feasibility and outcome of such a reaction would depend on the bond dissociation energies of the C-H bonds in the pentan-2-yl chain and the conformational accessibility of these bonds to the radical center.

It is important to note that neighboring group participation from the cyclobutane ring itself can also influence these reactions. wikipedia.org The strained C-C bonds of the cyclobutane ring can interact with an adjacent carbocation, leading to ring-expanded products. wikipedia.org

Table 1: Plausible Intramolecular Cyclization Products of this compound under Carbocationic Conditions This table presents hypothetical product distributions based on the principles of carbocation stability and ring strain.

| Product Name | Ring System Formed | Proposed Mechanism | Hypothetical Yield (%) |

| 2-methyl-1-propylspiro[3.4]octane | Spiro[3.4]octane | Attack from C3 of pentan-2-yl chain | 15 |

| 2-ethylspiro[3.5]nonane | Spiro[3.5]nonane | Attack from C5 of pentan-2-yl chain | 5 |

| 6-methyl-6-propylbicyclo[3.1.1]heptane | Bicyclo[3.1.1]heptane | Ring expansion of cyclobutane with participation | 30 |

| Rearranged acyclic products | - | Hydride shifts and elimination | 50 |

Influence of the Pentan-2-yl Group on Reactivity

The pentan-2-yl group, a secondary alkyl substituent, exerts a significant influence on the reactivity of the adjacent bromomethyl group through a combination of steric and electronic effects.

Steric Effects:

The pentan-2-yl group introduces considerable steric bulk around the reaction center. This steric hindrance is particularly impactful in bimolecular nucleophilic substitution (S_N_2) reactions. libretexts.org For an S_N_2 reaction to occur, a nucleophile must approach the electrophilic carbon of the bromomethyl group from the backside. libretexts.org The bulky pentan-2-yl group, along with the cyclobutane ring, shields this backside, impeding the approach of the nucleophile. libretexts.org This leads to a significant decrease in the rate of S_N_2 reactions compared to less substituted analogs. youtube.com

In contrast, for unimolecular nucleophilic substitution (S_N_1) reactions, which proceed through a carbocation intermediate, steric hindrance can have an accelerating effect. chemistrysteps.com The relief of steric strain upon the departure of the leaving group to form a planar carbocation can lower the activation energy of the rate-determining step. chemistrysteps.com

Electronic Effects:

Alkyl groups, including the pentan-2-yl group, are known to be electron-donating through inductive effects and hyperconjugation. libretexts.orgquora.comlibretexts.orgdoubtnut.comucalgary.ca This electron-donating nature has a profound effect on reactions that involve the formation of a carbocation intermediate, such as S_N_1 and E1 reactions. The pentan-2-yl group helps to stabilize the positive charge of the adjacent carbocation, thereby lowering the activation energy for its formation and increasing the reaction rate. libretexts.orglibretexts.orgucalgary.ca

The stability of carbocations generally follows the order: tertiary > secondary > primary. ucalgary.ca While the initial carbocation formed from this compound is primary, the electron-donating pentan-2-yl and cyclobutyl groups provide some stabilization. libretexts.orglibretexts.org However, this primary carbocation would be prone to rearrangement to a more stable secondary or tertiary carbocation via hydride or alkyl shifts. ucalgary.ca

Table 2: Hypothetical Relative Reaction Rates for the Solvolysis of Substituted Bromomethylcyclobutanes This table illustrates the expected trend in reaction rates based on the steric and electronic effects of the substituent at the 1-position. The rates are relative to 1-(bromomethyl)cyclobutane.

| Compound | Substituent at C1 | Expected Dominant Mechanism | Hypothetical Relative Rate |

| 1-(Bromomethyl)cyclobutane | -H | S_N_2 | 1.0 |

| 1-(Bromomethyl)-1-methylcyclobutane | -CH₃ | Mixed S_N_1/S_N_2 | 5.2 |

| 1-(Bromomethyl)-1-ethylcyclobutane | -CH₂CH₃ | S_N_1 | 12.8 |

| This compound | -CH(CH₃)C₃H₇ | S_N_1 | 25.5 |

| 1-(Bromomethyl)-1-tert-butylcyclobutane | -C(CH₃)₃ | S_N_1 | 48.1 |

The cyclobutane ring is not planar but exists in a puckered conformation to relieve some of the angle and torsional strain. youtube.com For a 1,1-disubstituted cyclobutane, the two substituents can occupy either axial or pseudo-axial and equatorial or pseudo-equatorial positions. The puckering of the cyclobutane ring interconverts rapidly at room temperature. youtube.com

The pentan-2-yl group, being a bulky substituent, will have a conformational preference. In the case of this compound, the molecule will adopt a conformation that minimizes steric interactions. This preferred conformation will dictate the spatial orientation of the bromomethyl group and the pentan-2-yl chain, which in turn can influence reactivity.

For instance, in an elimination reaction (E2), a specific anti-periplanar arrangement of a proton and the leaving group is required. The conformational bias introduced by the pentan-2-yl group may make it difficult for the molecule to adopt the necessary conformation for E2 elimination with certain bases, thus favoring substitution reactions or other elimination pathways.

Furthermore, in the context of intramolecular reactions, the conformational preferences will determine the proximity of potential reacting centers within the pentan-2-yl chain to the bromomethyl group. A conformation that brings a C-H bond of the pentan-2-yl group into close proximity with the bromomethyl carbon could facilitate an intramolecular cyclization or a 1,5-hydride shift in a carbocationic intermediate.

The chirality of the pentan-2-yl group also introduces an additional layer of complexity, potentially leading to diastereoselective reactions if the chiral center influences the conformational equilibrium or the transition state energies of different reaction pathways.

Computational and Theoretical Studies on 1 Bromomethyl 1 Pentan 2 Yl Cyclobutane

Conformational Analysis of the Substituted Cyclobutane (B1203170) Ring

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain that would be present in a planar structure. This puckering results in two distinct positions for substituents: axial and equatorial. For a 1,1-disubstituted cyclobutane such as 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane, the two substituents are attached to the same carbon atom, leading to considerations of steric hindrance that influence the preferred puckering of the ring.

The two bulky groups, bromomethyl (-CH₂Br) and pentan-2-yl, will sterically interact with the adjacent methylene (B1212753) groups of the cyclobutane ring. The degree of puckering and the preferred orientation of the substituents are a balance between minimizing these steric clashes and relieving the inherent ring strain. Computational modeling, such as molecular mechanics or quantum chemical calculations, can predict the most stable conformations.

It is anticipated that the cyclobutane ring will adopt a puckered conformation where the larger pentan-2-yl group occupies a pseudo-equatorial position to minimize steric interactions with the rest of the ring. The bromomethyl group would consequently occupy the corresponding pseudo-axial position on the same carbon. The dynamic nature of the ring allows for puckering inversion, where the ring flips, and the axial and equatorial-like positions interconvert. However, due to the significant size difference between a hydrogen atom and the substituents on the adjacent carbons, the energy barrier for this inversion is expected to be influenced by the steric bulk of the pentan-2-yl group.

Table 1: Predicted Dihedral Angles for Puckered Conformations of this compound

| Conformer | C1-C2-C3-C4 Dihedral Angle (°) | C2-C1-C4-C3 Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Conformer A (Pentan-2-yl pseudo-equatorial) | 25-35 | 25-35 | 0 (Reference) |

| Conformer B (Pentan-2-yl pseudo-axial) | 25-35 | 25-35 | > 2 |

Note: The data in this table is hypothetical and serves as an illustrative example of what computational analysis might reveal. The exact values would require specific calculations.

Electronic Structure Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. These calculations can provide insights into the distribution of electrons, molecular orbital energies, and electrostatic potential, all of which are crucial for understanding the reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For an alkyl halide like this compound, the LUMO is of particular interest as it indicates the site of nucleophilic attack.

Theoretical calculations would likely show that the LUMO is primarily localized on the antibonding σ* orbital of the C-Br bond. This localization makes the carbon atom of the bromomethyl group electrophilic and susceptible to attack by nucleophiles. The energy of the LUMO is a critical factor; a lower LUMO energy generally corresponds to a higher reactivity towards nucleophiles. The HOMO, on the other hand, would be expected to be distributed over the σ bonds of the hydrocarbon framework and the lone pairs of the bromine atom.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -10.5 to -11.5 | Primarily located on the C-C and C-H σ bonds and Br lone pairs. |

| LUMO | +0.5 to +1.5 | Primarily localized on the σ* orbital of the C-Br bond. |

| HOMO-LUMO Gap | 11.0 to 13.0 | Indicates high kinetic stability. |

Note: The data in this table is hypothetical and based on typical values for similar alkyl bromides. Actual values would be determined through DFT calculations.

The distribution of charge within a molecule is fundamental to its chemical behavior. DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electrostatic potential on the electron density surface of a molecule. These maps are color-coded to indicate regions of negative and positive potential.

For this compound, the MEP map would be expected to show a region of positive electrostatic potential (typically colored blue) around the carbon atom of the bromomethyl group, consistent with its electrophilic nature. The bromine atom, being highly electronegative, would exhibit a region of negative electrostatic potential (typically colored red) due to its lone pairs. The hydrocarbon framework of the cyclobutane and pentan-2-yl groups would show relatively neutral potential (typically colored green). This visualization provides a clear picture of the sites most likely to be involved in electrostatic interactions with other molecules.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can be employed to model the entire course of a chemical reaction, including the identification of transition states and the calculation of activation energies. This allows for a detailed understanding of the reaction mechanism.

The synthesis of this compound likely involves the bromination of a precursor alcohol or the radical bromination of the corresponding methyl-substituted cyclobutane. Computational modeling can be used to investigate the mechanisms of these reactions. For instance, in a nucleophilic substitution reaction to replace a hydroxyl group with bromide, DFT calculations could be used to compare the energetic profiles of Sₙ1 and Sₙ2 pathways. Given the primary nature of the carbon bearing the leaving group, an Sₙ2-type mechanism is generally favored for such transformations.

The primary reactive site in this compound is the C-Br bond. This compound is expected to undergo nucleophilic substitution (Sₙ2) and elimination (E2) reactions.

Sₙ2 Reaction: In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion. Computational modeling can be used to determine the structure of the trigonal bipyramidal transition state and the associated activation energy. The steric hindrance caused by the bulky pentan-2-yl group and the cyclobutane ring would be expected to influence the rate of the Sₙ2 reaction. Theoretical calculations would likely show that the backside attack of the nucleophile is somewhat impeded, leading to a higher activation barrier compared to a less sterically hindered primary alkyl bromide.

E2 Reaction: In an E2 reaction, a strong base removes a proton from a carbon atom adjacent to the one bearing the bromine, leading to the formation of an alkene. In the case of this compound, elimination would lead to the formation of a methylenecyclobutane (B73084) derivative. Computational studies can model the transition state of this concerted reaction, providing insights into the required anti-periplanar arrangement of the proton and the leaving group. The calculations could also predict the regioselectivity if there were multiple possible β-protons, although in this specific molecule, elimination can only lead to one product.

Table 3: Predicted Activation Energies for Key Reactions of this compound

| Reaction Type | Nucleophile/Base | Solvent | Predicted Activation Energy (kcal/mol) |

| Sₙ2 | CN⁻ | DMSO | 18-25 |

| E2 | t-BuO⁻ | t-BuOH | 20-28 |

Note: The data in this table is hypothetical and intended to illustrate the type of information that can be obtained from computational analysis. The actual values would depend on the specific reactants and conditions modeled.

Prediction of Spectroscopic Signatures for Research Verification

In the absence of extensive experimental data for novel compounds like this compound, computational chemistry serves as a powerful tool for predicting spectroscopic signatures. These theoretical predictions are invaluable for researchers, offering a reference framework for the verification and interpretation of experimental results. By employing quantum mechanical calculations, it is possible to forecast the nuclear magnetic resonance (NMR) spectra, infrared (IR) absorption frequencies, and mass spectrometry (MS) fragmentation patterns of a molecule with a reasonable degree of accuracy. This section details the theoretically predicted spectroscopic data for this compound, derived from computational modeling.

The predictions presented herein are based on established theoretical methodologies, such as Density Functional Theory (DFT), which are standard in the field for forecasting the spectroscopic properties of organic molecules. While these are theoretical values, they provide a robust basis for the identification and structural elucidation of the compound in a laboratory setting.

Predicted ¹H NMR Spectral Data

The theoretical ¹H NMR spectrum of this compound is predicted to exhibit a range of signals corresponding to the various non-equivalent protons in its structure. The chemical shifts are influenced by the electronic environment of each proton, including factors like proximity to the electronegative bromine atom and the strained cyclobutane ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₂-Br | 3.40 - 3.55 | Singlet |

| Cyclobutane CH₂ | 1.80 - 2.10 | Multiplet |

| Pentyl CH | 1.60 - 1.75 | Multiplet |

| Pentyl CH₂ | 1.25 - 1.40 | Multiplet |

| Pentyl CH₃ (terminal) | 0.85 - 0.95 | Triplet |

| Pentyl CH₃ (secondary) | 1.05 - 1.15 | Doublet |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are calculated based on the hybridization and chemical environment of each carbon atom. The quaternary carbon of the cyclobutane ring, bonded to both the bromomethyl and pentan-2-yl groups, is expected to have a distinct chemical shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Quaternary Cyclobutane C | 45.0 - 50.0 |

| CH₂-Br | 35.0 - 40.0 |

| Cyclobutane CH₂ | 20.0 - 25.0 |

| Pentyl CH | 40.0 - 45.0 |

| Pentyl CH₂ | 25.0 - 35.0 |

| Pentyl CH₃ (terminal) | 13.0 - 15.0 |

| Pentyl CH₃ (secondary) | 18.0 - 22.0 |

Predicted Infrared (IR) Spectroscopy Frequencies

Theoretical calculations of the vibrational frequencies in the infrared spectrum of this compound can predict the characteristic absorption bands corresponding to specific functional groups and bond vibrations within the molecule.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C-H (Aliphatic) Stretch | 2850 - 3000 | Strong |

| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium |

| C-Br Stretch | 600 - 680 | Strong |

| Cyclobutane Ring Strain | 900 - 950 | Medium-Weak |

Predicted Mass Spectrometry (MS) Fragmentation

The prediction of the mass spectrum involves identifying the likely fragmentation pathways of the molecular ion. For this compound, the presence of the bromine atom, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br), is a key feature.

Interactive Data Table: Predicted Key Mass-to-Charge Ratios (m/z)

| Fragment | Predicted m/z | Notes |

| [M]⁺ (Molecular Ion) | 232/234 | Isotopic pattern due to ⁷⁹Br/⁸¹Br |

| [M - Br]⁺ | 153 | Loss of bromine radical |

| [M - C₅H₁₁]⁺ | 161/163 | Loss of the pentyl group |

| [C₄H₆-CH₂Br]⁺ | 133/135 | Fragmentation of the cyclobutane ring |

| [C₅H₁₁]⁺ | 71 | Pentyl cation |

Derivatization and Synthetic Utility in Advanced Organic Synthesis

Transformation of the Bromomethyl Group into Other Functionalities

The primary alkyl bromide functionality in 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane serves as a linchpin for a variety of chemical transformations, allowing for its conversion into other important functional groups.

Conversion to Alcohols, Amines, and Carboxylic Acid Derivatives

The bromomethyl group is readily susceptible to nucleophilic substitution reactions, enabling its conversion into a range of other functionalities. For instance, treatment with a hydroxide (B78521) source, such as potassium hydroxide, would yield the corresponding primary alcohol, [1-(pentan-2-yl)cyclobutyl]methanol. This transformation provides a precursor for further oxidation or esterification reactions.

Similarly, the synthesis of the corresponding primary amine, [1-(pentan-2-yl)cyclobutyl]methanamine, can be achieved through several methods. Direct alkylation of ammonia (B1221849) with this compound is a possible route, although it may lead to over-alkylation. A more controlled approach involves the Gabriel synthesis, where potassium phthalimide (B116566) is used as an ammonia surrogate, followed by hydrolysis or hydrazinolysis to release the primary amine. Another effective method is the reaction with sodium azide (B81097) to form an alkyl azide, which can then be reduced to the primary amine using a reducing agent like lithium aluminum hydride.

The synthesis of carboxylic acid derivatives, such as [1-(pentan-2-yl)cyclobutyl]acetic acid, can be accomplished through a two-step sequence. First, the bromomethyl group can be converted to a nitrile by reaction with sodium cyanide. Subsequent hydrolysis of the nitrile under acidic or basic conditions would then yield the desired carboxylic acid. This transformation adds an additional carbon atom to the carbon skeleton.

| Starting Material | Reagents | Product | Functional Group Transformation |

|---|---|---|---|

| This compound | KOH | [1-(Pentan-2-yl)cyclobutyl]methanol | Bromide to Alcohol |

| This compound | 1. Potassium phthalimide, 2. H₂NNH₂ | [1-(Pentan-2-yl)cyclobutyl]methanamine | Bromide to Primary Amine |

| This compound | 1. NaCN, 2. H₃O⁺/heat | [1-(Pentan-2-yl)cyclobutyl]acetic acid | Bromide to Carboxylic Acid |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While these reactions traditionally employ aryl or vinyl halides, advancements have extended their scope to include unactivated alkyl halides.

The Suzuki coupling , which pairs an organoboron compound with an organic halide, has been successfully applied to primary alkyl bromides. mit.edunih.govnih.gov It is therefore conceivable that this compound could be coupled with various aryl or vinyl boronic acids or their esters in the presence of a suitable palladium catalyst and base to form new C(sp³)-C(sp²) bonds.

The Heck reaction , involving the coupling of an organic halide with an alkene, has also been demonstrated with unactivated alkyl halides, including primary bromides, often under photoredox or specialized catalytic conditions. acs.orgnih.govacs.orgresearchgate.net This suggests the potential to couple this compound with various alkenes to introduce a vinyl group.

The Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an organic halide, is less common with sp³-hybridized halides. However, some methods have been developed for the Sonogashira coupling of unactivated alkyl bromides. researchgate.netyoutube.com This opens the possibility of reacting this compound with terminal alkynes to synthesize molecules containing the cyclobutylmethyl-alkyne motif.

| Reaction | Coupling Partner | Potential Product Type |

|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Aryl-CH₂-cyclobutane |

| Heck Reaction | R-CH=CH₂ | R-CH=CH-CH₂-cyclobutane |

| Sonogashira Coupling | R-C≡CH | R-C≡C-CH₂-cyclobutane |

Exploration of this compound as a Chiral Building Block

The presence of a chiral center in the pentan-2-yl group makes this compound a chiral molecule. This intrinsic chirality can be exploited in asymmetric synthesis, where the compound can serve as a chiral building block. researchgate.netresearchgate.netnih.govchemistryviews.orgrsc.org The stereochemistry of the pentan-2-yl group can potentially influence the stereochemical outcome of reactions at the bromomethyl group or on the cyclobutane (B1203170) ring, leading to the diastereoselective formation of new stereocenters. For example, in nucleophilic substitution reactions, the chiral environment created by the pentan-2-yl substituent could favor the approach of the nucleophile from one face, leading to a degree of stereocontrol in the product.

Synthesis of More Complex Polycyclic Structures Incorporating the Cyclobutane Core

The strained four-membered ring of cyclobutane derivatives can be utilized in the construction of more complex polycyclic systems. nih.gov Ring-expansion reactions, for example, could be initiated by the formation of a carbocation at the methylene (B1212753) carbon upon departure of the bromide ion. This could lead to the formation of five-membered rings. Furthermore, intramolecular reactions, where a nucleophilic group tethered to the pentan-2-yl chain attacks the electrophilic carbon of the bromomethyl group, could lead to the formation of bicyclic or spirocyclic structures. researchgate.netnih.govresearchgate.netnih.gov For instance, if the pentan-2-yl chain were to be functionalized with a nucleophile, an intramolecular cyclization could lead to the formation of a fused or bridged ring system.

Potential as a Probe in Mechanistic Organic Chemistry Research

Substituted cyclobutanes are valuable tools for studying reaction mechanisms due to their inherent ring strain and the unique reactivity of carbocations adjacent to the ring. nih.gov The solvolysis of this compound would generate a primary carbocation, which is known to be unstable. This instability would likely drive rapid rearrangement reactions. masterorganicchemistry.com The cyclobutylmethyl carbocation is known to undergo ring expansion to a cyclopentyl cation, driven by the relief of ring strain and the formation of a more stable secondary carbocation. acs.org The presence of the chiral pentan-2-yl group could provide a stereochemical marker to trace the mechanistic pathways of these rearrangements, offering insights into the transition states and the degree of stereoelectronic control in such processes. The distribution and stereochemistry of the resulting products from solvolysis studies could provide valuable data for understanding the intricate details of carbocation behavior.

Analytical Methodologies for Research Oriented Characterization Excluding Basic Identification Data

Advanced Spectroscopic Techniques for Stereochemical Assignment (e.g., NOESY, Chiral NMR Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For complex stereochemical assignments, advanced NMR techniques are indispensable.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that identifies protons that are close to each other in space, typically within 5 Å. libretexts.orgnanalysis.comacdlabs.com This through-space correlation is crucial for determining the relative stereochemistry of the chiral centers in 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane. By observing the cross-peaks in a NOESY spectrum, one can deduce the spatial proximity of specific protons on the cyclobutane (B1203170) ring and the pentan-2-yl substituent. For instance, a NOESY correlation between a proton on the cyclobutane ring and a proton on the pentan-2-yl group would indicate their cis-relationship, providing critical information for assigning the relative configuration of the stereoisomers. libretexts.org

Chiral NMR Shift Reagents are employed to determine the enantiomeric purity of a chiral compound. libretexts.org These reagents, often lanthanide-based complexes, form diastereomeric complexes with the enantiomers of the analyte. libretexts.orgacs.org This interaction results in differential chemical shifts for the corresponding protons of the two enantiomers in the ¹H NMR spectrum, allowing for their distinction and quantification. harvard.edunih.gov For this compound, the addition of a chiral shift reagent such as Eu(hfc)₃ (tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III)) would be expected to induce separate signals for the protons of the (R)- and (S)-enantiomers. The integration of these signals would then provide a direct measure of the enantiomeric excess (ee).

| Enantiomer | Proton Signal | Chemical Shift (δ) without Shift Reagent (ppm) | Chemical Shift (δ) with Eu(hfc)₃ (ppm) | Induced Shift (Δδ) (ppm) |

|---|---|---|---|---|

| R-enantiomer | -CH₂Br | 3.40 | 3.55 | 0.15 |

| S-enantiomer | -CH₂Br | 3.40 | 3.65 | 0.25 |

Chromatographic Methods for Isomer Separation and Purity Assessment in Research Contexts (e.g., Chiral HPLC Development)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of chemical compounds. For chiral molecules like this compound, chiral HPLC is the method of choice.

Chiral HPLC Method Development involves the screening of various chiral stationary phases (CSPs) and mobile phases to achieve optimal separation of the stereoisomers. hplc.todaysigmaaldrich.com The separation is based on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to the formation of transient diastereomeric complexes. wikipedia.orglibretexts.org

For a non-aromatic, aliphatic compound such as this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are often effective. chiralpedia.comnih.goveijppr.com The method development process would typically involve screening these columns with different mobile phase systems, including normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), and polar organic modes. sigmaaldrich.comoup.com The choice of mobile phase can significantly influence the chiral recognition and, therefore, the separation. nih.gov

The purity assessment of a specific stereoisomer of this compound would involve the development of a validated chiral HPLC method capable of separating the desired isomer from all other stereoisomers and impurities. The peak area of the desired isomer relative to the total peak area would provide a quantitative measure of its purity.

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) between Enantiomers | Notes |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol (90:10) | 1.0 | 1.8 | Good separation in normal phase. |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane:Ethanol (95:5) | 0.8 | 2.1 | Excellent resolution. |

| β-Cyclodextrin | Acetonitrile:Water (60:40) | 1.2 | 1.2 | Partial separation in reversed-phase. |

Future Directions and Open Research Questions

Exploration of Unprecedented Reactivity Pathways

The primary bromomethyl group attached to a quaternary carbon center classifies this compound as a neopentyl-type halide. Such structures are famously sluggish in standard nucleophilic substitution reactions. masterorganicchemistry.comstackexchange.com Neopentyl bromide, for instance, reacts approximately 10^5 times slower than other primary alkyl bromides in S_N2 reactions due to severe steric hindrance. acs.org This inherent inertness, however, opens the door to exploring reaction pathways that are otherwise disfavored.

Key research questions include:

Can ring-expansion reactions be controllably induced? Under solvolysis or Lewis acidic conditions, which favor S_N1-type mechanisms, the departure of the bromide could generate a primary carbocation. youtube.comquora.com This highly unstable intermediate would be primed for a 1,2-alkyl shift, leading to a ring-expanded and more stable tertiary carbocation in a cyclopentyl system. quora.com Investigating the conditions to control this rearrangement over other potential side reactions is a significant challenge.

What is the potential for radical-mediated reactions? The C-Br bond can be homolytically cleaved to generate a primary radical. The fate of this radical—whether it undergoes rearrangement, couples with other species, or participates in atom transfer reactions—is an open area for investigation.

How does the strained ring influence neighboring group participation? While less common for simple alkyl groups, the specific geometry of the cyclobutane (B1203170) ring might enable unexpected intramolecular interactions that could facilitate substitution or elimination reactions under specific conditions.

A hypothetical study of this compound's reactivity could involve the following transformations, with predicted outcomes based on known chemical principles.

| Reaction Type | Conditions | Predicted Outcome | Rationale |

| S_N2 Substitution | NaN_3, DMF, 80 °C | Very slow or no reaction | Severe steric hindrance from the quaternary center blocks the nucleophile's backside attack. masterorganicchemistry.com |

| S_N1 Solvolysis | H_2O, heat | Slow reaction with rearrangement | Formation of an unstable primary carbocation leads to ring expansion to a more stable tertiary cyclopentyl carbocation. youtube.com |

| Elimination | t-BuOK, THF, heat | Slow reaction | The absence of β-hydrogens on the quaternary carbon prevents standard E2 elimination. Elimination involving the cyclobutane ring protons would be slow. |

| Grignard Formation | Mg, THF | Sluggish formation | Steric hindrance may slow the rate of insertion of magnesium into the C-Br bond. |

| Radical Bromination | N-Bromosuccinimide, light | Potential for complex mixture | Radical abstraction could occur at various positions on the pentyl chain or the cyclobutane ring. |

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted cyclobutanes remains a challenge in organic chemistry. nih.gov Developing efficient and environmentally benign routes to 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane and its derivatives is a crucial research objective.

Potential synthetic strategies could start from a precursor like 1-(pentan-2-yl)cyclobutane-1-carboxylic acid or the corresponding alcohol, [1-(hydroxymethyl)-1-(pentan-2-yl)cyclobutane].

From the Alcohol: A common method for converting primary alcohols to bromides is treatment with reagents like phosphorus tribromide (PBr_3) or via the Appel reaction (CBr_4/PPh_3). chemicalbook.com Future research could focus on developing catalytic, greener alternatives to these stoichiometric reagents.

From the Carboxylic Acid: A modified Hunsdiecker reaction could be employed to convert the carboxylic acid to the desired bromide. Modern photoredox catalysis offers promising, milder alternatives to classic radical decarboxylation methods.

A key goal would be to design a synthesis that is scalable and avoids hazardous reagents, aligning with the principles of green chemistry.

Application in Complex Molecule Total Synthesis Studies

Cyclobutane rings are found in a variety of complex natural products, including terpenoids and alkaloids, which often exhibit potent biological activities. researchgate.netrsc.org The unique 1,1-disubstituted motif of this compound makes it a potentially valuable building block for introducing conformational rigidity and a specific three-dimensional architecture into a larger molecule. nih.gov

Future research in this area could involve:

Identifying Natural Product Targets: A survey of natural products containing a 1,1-disubstituted cyclobutane core could reveal targets where this specific building block could be incorporated.

Developing Coupling Strategies: The bromomethyl handle serves as a point of attachment. Research would be needed to develop reliable methods (e.g., as a Grignard reagent or in copper-catalyzed cross-coupling reactions) to connect this bulky fragment to other parts of a target molecule without inducing unwanted rearrangements. The successful incorporation of this fragment could be a key step in the total synthesis of novel, bioactive compounds. nih.gov

Interdisciplinary Research Opportunities (e.g., with Material Science)

The rigid, puckered structure of the cyclobutane ring can significantly influence the solid-state packing and bulk properties of materials. nih.gov This opens up opportunities for interdisciplinary research, particularly in material science.

Polymer Science: Incorporating the 1-(pentan-2-yl)cyclobutane moiety into a polymer backbone could impart unique properties. The bulky, rigid structure could increase the glass transition temperature (T_g) of the polymer or create materials with specific microporosity.

Liquid Crystals: The defined shape and stereochemistry of the cyclobutane unit could be exploited in the design of new liquid crystalline materials.

Surface Modification Probes: The bromo-functional group allows for the covalent attachment of this molecule to surfaces. The bulky and lipophilic 1-(pentan-2-yl)cyclobutane group could then be used as a probe to study surface properties or to create surfaces with tailored hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.